1,5-Bis(methylamino)-3-oxapentane

Description

Historical Trajectory and Emerging Research Paradigms for 1,5-Bis(methylamino)-3-oxapentane

While a detailed historical record of the initial synthesis of this compound is not prominently documented in seminal literature, its availability from various chemical suppliers indicates its role as a readily accessible building block for contemporary chemical synthesis. chemscene.com The synthesis of related diamine and ether structures has been a fundamental aspect of organic chemistry for decades, with early methods focusing on reactions like the aminolysis of epoxy ethers. acs.org The modern relevance of this compound stems from the growing interest in molecules that possess flexible, multi-dentate structures capable of participating in coordination chemistry, polymer science, and the synthesis of more complex organic molecules.

Significance of N-Methylated Diamine-Ether Scaffolds in Modern Chemical Synthesis and Materials Science

The structural scaffold of this compound, which combines N-methylated amines, a diamine structure, and an ether linkage, is significant for several reasons.

Diamine-Ether Core: Diamines are fundamental monomers in the preparation of polymers like polyamides and polyimides. wikipedia.org The inclusion of an ether linkage within the diamine backbone can introduce flexibility into a polymer chain, which is a desirable trait for creating advanced materials such as flexible display windows. wikipedia.org

N-Methylation: The presence of methyl groups on the nitrogen atoms (N-methylation) is a critical feature. In medicinal chemistry and drug development, N-methylation is a key strategy used to enhance the pharmacokinetic properties of molecules. nih.gov This modification can improve a compound's metabolic stability, membrane permeability, bioavailability, and receptor binding affinity. nih.govnih.gov For instance, N-methylation can stabilize certain molecular conformations, sometimes by promoting intramolecular hydrogen bonds, which can help a molecule pass through biological membranes. nih.gov While not directly a pharmaceutical, the N-methylated nature of this compound makes its scaffold relevant to the principles used in drug design.

The combination of these features in one molecule provides a versatile platform for creating new materials and complex chemical structures with tailored properties.

Overview of Key Research Areas Pertaining to this compound

The unique structure of this compound makes it a valuable tool in several key areas of chemical research.

Coordination Chemistry: As a molecule with two nitrogen donor atoms and a central ether oxygen, this compound can act as a chelating ligand for various metal ions. Vicinal diamines (1,2-diamines) are well-known ligands in coordination chemistry, and this compound offers a more flexible, potentially tetradentate (N,N') or tridentate (N,O,N') coordination mode. wikipedia.org Such complexes have applications in catalysis and materials science.

Polymer and Materials Science: The compound can serve as a monomer or a cross-linking agent in the synthesis of specialty polymers. Its flexible 3-oxapentane chain can impart unique physical properties, such as a lower glass transition temperature or increased elasticity, to polymers like polyamides or polyureas.

Organic Synthesis: It serves as a versatile building block for constructing more complex molecules. Its two reactive secondary amine groups allow for further chemical modification, enabling its incorporation into larger, custom-designed molecular architectures for various applications, from organic electronics to biological probes. The synthesis of medium-sized cyclic ether diamines, for example, is an area of interest in organic chemistry. nih.gov

Table of Compounds

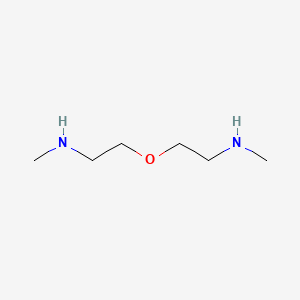

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-[2-(methylamino)ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O/c1-7-3-5-9-6-4-8-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPJBVRYAHYMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369226 | |

| Record name | 1,5-BIS(METHYLAMINO)-3-OXAPENTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2620-27-1 | |

| Record name | 1,5-BIS(METHYLAMINO)-3-OXAPENTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 1,5 Bis Methylamino 3 Oxapentane

Established Synthetic Routes and Advanced Methodologies for 1,5-Bis(methylamino)-3-oxapentane

The traditional and advanced synthesis of this compound primarily revolves around the N-alkylation of a suitable diamine precursor and the formation of the central ether bond.

Amination Reactions in the Formation of the N-Methylated Termini

The introduction of methyl groups at the terminal nitrogen atoms is a critical step in the synthesis of this compound. A common precursor for this transformation is 2,2'-oxybis(ethylamine).

One of the most established methods for N-methylation is the Eschweiler-Clarke reaction . wikipedia.orgsynarchive.com This reaction utilizes formaldehyde (B43269) as the source of the methyl group and formic acid as the reducing agent. wikipedia.org The process is a type of reductive amination that proceeds without the formation of quaternary ammonium (B1175870) salts, stopping at the tertiary amine stage. wikipedia.org For a primary amine like 2,2'-oxybis(ethylamine), the reaction would proceed in a two-step manner for each amino group to yield the desired N,N'-dimethylated product. The reaction is typically performed in an aqueous solution near boiling point. wikipedia.org The mechanism involves the initial formation of an imine with formaldehyde, which is then reduced by formic acid, releasing carbon dioxide and rendering the reaction irreversible. wikipedia.org

More contemporary approaches focus on catalytic reductive amination. These methods offer advantages in terms of selectivity and milder reaction conditions. For instance, various metal catalysts can be employed with a C1 source like formaldehyde or methanol (B129727).

Strategies for Ether Linkage Construction within the Pentane Backbone

The 3-oxapentane backbone is a defining structural feature of the target molecule. Synthetic strategies can either start with a pre-formed ether-containing molecule or construct the ether linkage during the synthesis.

A common approach is to start with a molecule that already contains the 2,2'-oxybis(ethyl) unit, such as 2,2'-oxybis(ethylamine). In this case, the synthetic challenge lies in the subsequent amination and N-methylation steps.

Alternatively, the ether linkage can be formed through a Williamson ether synthesis-type reaction. For example, reacting a suitable diol with an activated species or reacting a dihalide with an alcoholate can construct the ether backbone. A study on the synthesis of bis(propargyl) aromatic ethers utilized the reaction of dihydroxybenzene with propargyl bromide in the presence of potassium carbonate, demonstrating a method for ether linkage formation. rsc.org A similar strategy could be envisioned for aliphatic systems.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, pressure, and the stoichiometry of the reactants.

For catalytic N-methylation reactions, the choice of catalyst and support can significantly influence the outcome. For example, an efficient and versatile zinc oxide-supported iridium (Ir/ZnO) catalyst has been developed for the additive-free N-methylation of amines with methanol. rsc.org The selectivity between mono- and di-methylation could be controlled by tuning the catalyst loading and the solvent system. rsc.org High catalyst loading in neat methanol favored N,N-dimethylation. rsc.org

In the context of the Eschweiler-Clarke reaction, the stoichiometry of formaldehyde and formic acid is critical. Using an excess of these reagents ensures complete methylation. wikipedia.org Simplified versions of this reaction have been developed, for instance, using formaldehyde alone as both the methyl source and the reductant under specific conditions, which can be beneficial for substrates sensitive to acidic conditions. organic-chemistry.org

The table below summarizes various reaction conditions that have been optimized for N-alkylation and related reactions, which can be extrapolated for the synthesis of this compound.

| Reaction Type | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Reductive Amination | Formaldehyde, Formic Acid | Aqueous | ~100 | Good | wikipedia.org |

| Catalytic N-Methylation | Ir/ZnO, Methanol | Neat Methanol | - | Good to Excellent | rsc.org |

| Simplified Eschweiler-Clarke | Formaldehyde | Acetonitrile | High | Good | organic-chemistry.org |

| Ether Synthesis | Propargyl Bromide, K2CO3 | - | - | Good | rsc.org |

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of amines and their derivatives is a growing area of research, aiming to reduce the environmental impact of chemical processes.

Development of Atom-Economical and Solvent-Free Synthetic Protocols

Atom economy is a key principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. acs.org Traditional multi-step syntheses or those that use stoichiometric reagents with poor atom economy are being replaced by more efficient catalytic processes.

For N-methylation, using methanol as a methylating agent is considered a greener alternative to alkyl halides, as it has a higher atom economy and produces water as the main byproduct. researchgate.net The direct N-alkylation of amines with alcohols represents a highly atom-efficient pathway.

Solvent-free synthesis is another green chemistry approach that eliminates the use of potentially harmful and wasteful organic solvents. A study on the synthesis of symmetric methylene (B1212753) diesters demonstrated an efficient methodology through the direct reaction of aromatic carboxylates with 1,n-dihaloalkanes under solvent-free conditions, offering high product yields and facile work-up. bath.ac.uk Similar principles could be applied to the synthesis of ether-containing diamines.

Catalytic Approaches for Sustainable Production of this compound

The development of sustainable catalytic systems is at the forefront of green chemical synthesis. This includes the use of earth-abundant metal catalysts, reusable heterogeneous catalysts, and catalysts that can operate under mild conditions.

Recent research has focused on the N-methylation of amines using CO2 as a renewable C1 source. rsc.org A catalyst-free N-methylation of amines using CO2 and a silane (B1218182) reductant has been developed, offering a green route to methylamines. rsc.org

Heterogeneous catalysts are particularly attractive for sustainable production due to their ease of separation from the reaction mixture and potential for reuse. Graphene-encapsulated Ni/NiO nanoalloy catalysts have been shown to be efficient and reusable for the N-dimethylation of various amines. semanticscholar.orgchemrxiv.org Such catalysts could be adapted for the synthesis of this compound, contributing to a more sustainable manufacturing process. The use of an Ir/ZnO catalyst in a continuous flow system also represents a step towards the clean and efficient production of N-methylated amines. rsc.org

The following table highlights some green catalytic approaches relevant to the synthesis of the target compound.

| Green Approach | Catalyst/Reagent | Advantage | Reference |

| Renewable C1 Source | CO2 / PhSiH3 | Catalyst-free, uses renewable feedstock | rsc.org |

| Reusable Catalyst | Ni/NiO@C | Earth-abundant metal, reusable | semanticscholar.orgchemrxiv.org |

| Continuous Flow | Ir/ZnO | Efficient production, potential for recycling | rsc.org |

| Green Solvent | Water | Benign solvent | rsc.org |

Kinetic and Mechanistic Elucidation of this compound Formation

The formation of this compound can be envisioned through several synthetic routes, each with its own kinetic and mechanistic profile. Two of the most plausible pathways are direct alkylation and reductive amination.

Reaction Rate Determination and Pathway Analysis

The reaction rate for the synthesis of this compound would be highly dependent on the chosen synthetic pathway.

One potential route is the alkylation of methylamine (B109427) with a suitable dielectrophile , such as 1,5-dihalo-3-oxapentane. This reaction is a nucleophilic substitution, likely following an SN2 mechanism. The rate of this reaction would be influenced by several factors: the concentration of both methylamine and the dihalide, the nature of the leaving group (I > Br > Cl), the solvent, and the temperature. A significant challenge in this pathway is controlling the extent of alkylation, as the primary product, this compound, is itself a nucleophile and can react further to form tertiary amines and quaternary ammonium salts. masterorganicchemistry.comlibretexts.org This often leads to a mixture of products, complicating purification and reducing the yield of the desired secondary diamine. masterorganicchemistry.com To favor the formation of the secondary amine, a large excess of methylamine can be used to increase the probability that the electrophile will react with the primary amine rather than the product.

Investigation of Transition States and Intermediate Species

In the alkylation pathway , the key transition state for each C-N bond formation involves the backside attack of the nitrogen atom of methylamine on the carbon atom bearing the halogen, in a typical SN2 fashion. This leads to the formation of a charged intermediate, an ammonium salt, which is then deprotonated by another molecule of methylamine (acting as a base) to yield the neutral amine.

For the reductive amination pathway , the reaction proceeds through several distinct intermediates. Initially, the nucleophilic methylamine adds to the carbonyl group of the dialdehyde (B1249045) to form a hemiaminal intermediate. This is followed by the acid-catalyzed elimination of water to form a protonated imine (iminium ion). This iminium ion is the key electrophilic species that is subsequently reduced. The transition state for the reduction step involves the transfer of a hydride ion from the reducing agent to the carbon atom of the iminium ion. The use of reducing agents like NaBH3CN is advantageous because they are less reactive towards the starting aldehyde and preferentially reduce the more electrophilic iminium ion. masterorganicchemistry.com

Derivatization Strategies and Synthesis of Functional Analogues of this compound

The presence of two secondary amine groups and a flexible ether backbone in this compound offers numerous possibilities for derivatization to create functional analogues with tailored properties.

Modification of the Methylamino Groups for Enhanced Reactivity or Specificity

The secondary amine functionalities are prime sites for modification. A variety of reactions can be employed to alter their steric and electronic properties:

Further Alkylation: The secondary amines can be further alkylated to produce tertiary amines or quaternary ammonium salts. wikipedia.org This would increase the steric bulk around the nitrogen atoms and, in the case of quaternization, introduce a permanent positive charge.

Reaction with other Electrophiles: The nucleophilic nitrogen atoms can react with a wide range of other electrophiles, allowing for the introduction of diverse functional groups. For example, reaction with epoxides would introduce a hydroxyalkyl group.

A hypothetical derivatization scheme is presented in the table below:

| Reagent | Product Type | Potential Functional Change |

| Methyl Iodide (excess) | Quaternary Ammonium Salt | Introduction of permanent positive charges |

| Acetic Anhydride | Diamide | Conversion of basic amines to neutral amides |

| Ethylene Oxide | Bis(hydroxyethyl)amino derivative | Introduction of hydroxyl groups |

Structural Variations of the Oxapentane Backbone

Modification of the 3-oxapentane backbone would likely require a de novo synthesis starting from different precursors. By varying the length and nature of the chain connecting the two nitrogen atoms, a wide array of analogues can be synthesized.

Varying Chain Length: Using longer or shorter ether-containing diols or dihalides as starting materials would allow for the synthesis of homologues with different spacing between the amine groups. For example, starting with diethylene glycol would lead to the target compound, while using triethylene glycol would result in a longer, more flexible analogue.

Introducing Rigidity: Incorporating cyclic structures, such as aromatic or cycloaliphatic rings, into the backbone would create more rigid analogues. For instance, using a bis(halomethyl)benzene derivative would introduce aromaticity into the linker.

Synthesis of Chiral Derivatives and Enantioselective Approaches

The synthesis of chiral derivatives of this compound could be achieved through several enantioselective strategies. Since the parent molecule is achiral, chirality would need to be introduced either in the backbone or at the nitrogen atoms (if they become stereogenic upon derivatization).

Use of Chiral Starting Materials: A straightforward approach would be to start the synthesis from a chiral diol or dihalide. For example, a chiral C2-symmetric diol could be converted into a corresponding chiral diamine.

Asymmetric Catalysis: Asymmetric reductive amination could be employed. This would involve using a chiral catalyst to direct the enantioselective reduction of the intermediate imines. wikipedia.org

Cycloaddition Reactions: Asymmetric cycloaddition reactions can be used to form chiral cyclic diamines, which can then be ring-opened and further modified to yield chiral linear diamines. nih.gov For instance, an asymmetric [4+2] cycloaddition involving an imine could be a key step in constructing a chiral backbone.

The table below outlines some potential strategies for synthesizing chiral derivatives:

| Strategy | Description | Example Precursor/Catalyst |

| Chiral Pool Synthesis | Use of a readily available chiral starting material. | Chiral diol derived from tartaric acid |

| Asymmetric Catalysis | Enantioselective reduction of imines using a chiral catalyst. | Chiral BINAP-metal complex |

| Diastereoselective Synthesis | Reaction of the diamine with a chiral auxiliary. | Reaction with a chiral acid chloride |

Advanced Spectroscopic and Structural Characterization of 1,5 Bis Methylamino 3 Oxapentane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for the unambiguous structural assignment of organic molecules like 1,5-Bis(methylamino)-3-oxapentane. The molecule's symmetry plays a significant role in its NMR spectra, simplifying the number of observed signals. The structure, CH₃-NH-CH₂-CH₂-O-CH₂-CH₂-NH-CH₃, possesses a plane of symmetry through the central oxygen atom.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the different chemical environments of hydrogen atoms. For this compound, three distinct proton signals are expected due to the molecule's symmetry. The methyl (CH₃) protons, the methylene (B1212753) (CH₂) protons adjacent to the nitrogen atoms, and the methylene (CH₂) protons adjacent to the ether oxygen are all chemically distinct.

¹³C NMR Spectroscopy: Similarly, the carbon-13 NMR spectrum will show three unique signals corresponding to the three different carbon environments: the methyl carbon (CH₃), the carbon adjacent to the amine (C-N), and the carbon adjacent to the ether oxygen (C-O). The chemical shifts are influenced by the electronegativity of the adjacent heteroatoms (nitrogen and oxygen).

Predicted NMR data for this compound are presented below.

| ¹H NMR Data (Predicted) | |

| Chemical Shift (ppm) | Assignment |

| ~2.42 | CH₃-N |

| ~2.75 | N-CH₂- |

| ~3.55 | O-CH₂- |

| ¹³C NMR Data (Predicted) | |

| Chemical Shift (ppm) | Assignment |

| ~36.5 | CH₃-N |

| ~51.0 | N-CH₂- |

| ~71.0 | O-CH₂- |

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a key cross-peak would be observed between the signals of the adjacent methylene groups (~2.75 ppm and ~3.55 ppm), confirming the -CH₂-CH₂- connectivity. A correlation would also be expected between the N-H proton and the adjacent methylene protons (N-CH₂-).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. nih.gov The expected HSQC spectrum would show cross-peaks connecting the proton signals to their corresponding carbon signals: ~2.42 ppm (¹H) to ~36.5 ppm (¹³C), ~2.75 ppm (¹H) to ~51.0 ppm (¹³C), and ~3.55 ppm (¹H) to ~71.0 ppm (¹³C). This provides an unambiguous assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for mapping out the complete molecular skeleton. nih.gov Key expected correlations for this compound would include:

A correlation from the methyl protons (CH₃, ~2.42 ppm) to the adjacent methylene carbon (N-CH₂, ~51.0 ppm).

Correlations from the methylene protons next to nitrogen (N-CH₂, ~2.75 ppm) to both the methyl carbon (CH₃, ~36.5 ppm) and the methylene carbon next to oxygen (O-CH₂, ~71.0 ppm).

A correlation from the methylene protons next to oxygen (O-CH₂, ~3.55 ppm) to the methylene carbon next to nitrogen (N-CH₂, ~51.0 ppm).

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions, allowing for molecular weight determination and structural elucidation based on fragmentation patterns.

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound. The monoisotopic mass of this compound (C₆H₁₆N₂O) is 132.1263 g/mol . nih.gov In ESI (Electrospray Ionization) positive mode, the compound would typically be observed as the protonated molecule, [M+H]⁺.

| HRMS Data | |

| Formula | C₆H₁₇N₂O⁺ |

| Species | [M+H]⁺ |

| Calculated m/z | 133.1335 |

Confirmation of this exact mass to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition.

In tandem mass spectrometry (MS/MS), the parent ion (e.g., m/z 133.13) is isolated and fragmented to produce product ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, fragmentation would likely be initiated by cleavage of the C-C bond adjacent to the ether oxygen or alpha-cleavage adjacent to the nitrogen atoms, which are common fragmentation pathways for ethers and amines.

| Predicted MS/MS Fragments for [C₆H₁₇N₂O]⁺ | |

| Predicted m/z | Plausible Fragment Structure/Loss |

| 88.0757 | [CH₃NHCH₂CH₂O]⁺ or [CH₃NHCH₂CH₂OCH₂]⁺ |

| 74.0600 | [CH₃NHCH₂CH₂]⁺ |

| 44.0498 | [CH₃NH₂]⁺ |

Analysis of these fragments allows for the reconstruction of the molecular structure, confirming the sequence of atoms.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. A Certificate of Analysis for this compound confirms that its IR spectrum is consistent with its structure. thermofisher.com

The key functional groups in this compound are the secondary amine (N-H), the ether (C-O-C), and aliphatic C-H bonds.

| Expected Vibrational Bands for this compound | |

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H stretch (secondary amine) | 3300 - 3500 (weak-medium) |

| C-H stretch (aliphatic) | 2850 - 3000 |

| N-H bend (amine) | 1550 - 1650 |

| C-O-C stretch (ether) | 1080 - 1150 (strong) |

| C-N stretch (amine) | 1020 - 1250 |

The presence of a strong absorption band around 1100 cm⁻¹ is particularly characteristic of the ether linkage, while the bands in the higher frequency region confirm the presence of N-H and C-H bonds. Raman spectroscopy would be complementary, with the C-C and C-O symmetric stretches often producing strong Raman signals. Together, these techniques provide a comprehensive fingerprint of the molecule's functional groups.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information on bond lengths, bond angles, and the conformation of molecules, as well as the nature of intermolecular interactions that dictate the packing of molecules in the crystal lattice.

The crystallographic data for 1,5-Bis(2-formylphenoxy)-3-oxapentane are summarized in the table below:

| Parameter | Value |

| Chemical Formula | C₁₈H₁₈O₅ |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| a (Å) | 29.339 (5) |

| b (Å) | 10.433 (5) |

| c (Å) | 10.151 (5) |

| V (ų) | 3105.1 (19) |

| Z | 8 |

Data obtained from a study on 1,5-Bis(2-formylphenoxy)-3-oxapentane.

Further illustrating the intermolecular interactions that can be expected for derivatives of this compound, studies on the salts of the closely related 1,5-diamino-3-oxapentane with various dicarboxylic acids (fumaric, succinic, maleic, and diglycolic acids) have demonstrated the formation of intricate hydrogen-bonding networks. These studies show how the diamine acts as a flexible building block, forming cyclic recognition patterns with the diacids, driven by N-H···O and O-H···O hydrogen bonds.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization of Chiral Analogues

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for the stereochemical characterization of chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light, providing information about the absolute configuration and conformational preferences of enantiomers.

While specific chiroptical data for chiral analogues of this compound are not readily found, the application of these techniques can be understood through the study of other chiral molecules. For instance, in the enantioselective synthesis of 4-aryloxyazetidinones and 3,4-benzo-5-oxacephams , CD spectroscopy was crucial in establishing the absolute configuration of the products. mdpi.com

In such studies, the experimental CD spectrum of a newly synthesized chiral compound is compared with the theoretically calculated spectrum for a known absolute configuration. A match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the stereochemistry. For example, a positive Cotton effect observed at a specific wavelength in the experimental CD spectrum can be correlated with a particular spatial arrangement of atoms in the molecule. This combined experimental and theoretical approach is a powerful tool for elucidating the three-dimensional structure of chiral compounds. mdpi.com

The principles demonstrated in the stereochemical analysis of these complex heterocyclic systems are directly applicable to the characterization of any potential chiral derivatives of this compound. Should a chiral center be introduced into the molecule, for example, by substitution on the methylamino groups or by using a chiral precursor in its synthesis, CD and ORD spectroscopy would be the primary methods for determining the enantiomeric purity and absolute configuration of the resulting products.

Coordination Chemistry and Ligand Design Principles Involving 1,5 Bis Methylamino 3 Oxapentane

Chelation Behavior of 1,5-Bis(methylamino)-3-oxapentane with Metal Ions

Information regarding the specific chelation behavior of this compound with either transition or main group metals is scarce. To provide a comprehensive analysis of the formation of stable metal complexes, investigations into its denticity and coordination modes, as well as the thermodynamic and kinetic stability of such complexes, would be necessary.

Formation of Stable Metal Complexes with Transition and Main Group Metals

There is a lack of published studies detailing the synthesis and characterization of metal complexes specifically with this compound. While the presence of two nitrogen and one oxygen donor atoms suggests potential for complexation, no specific examples or data on the formation of stable complexes with transition or main group metals are available in the reviewed literature.

Investigation of Denticity and Coordination Modes (N, O coordination)

The potential for this compound to act as a tridentate ligand, coordinating through its two nitrogen atoms and the central oxygen atom (N,O,N-coordination), is a reasonable hypothesis based on its structure. However, without experimental data from techniques such as X-ray crystallography or spectroscopic analysis of its metal complexes, the actual denticity and preferred coordination modes remain unconfirmed in the scientific literature.

Thermodynamic and Kinetic Stability of Metal-1,5-Bis(methylamino)-3-oxapentane Complexes

A thorough understanding of the stability of metal complexes with this compound would require the determination of thermodynamic stability constants (log K) and kinetic parameters (rates of formation and dissociation). Such data, which are typically obtained through methods like potentiometric or spectrophotometric titrations, are not available in the public record for this specific ligand.

Supramolecular Assembly and Self-Organization Mediated by this compound

The role of this compound in the formation of larger, ordered structures through non-covalent interactions is another area where specific research is lacking.

Role of Hydrogen Bonding and Other Non-Covalent Interactions

The secondary amine groups in this compound are capable of participating in hydrogen bonding, both as donors (N-H) and acceptors (N). The ether oxygen can also act as a hydrogen bond acceptor. These interactions could, in principle, lead to the formation of self-assembled supramolecular structures. However, there are no specific studies in the available literature that investigate these interactions or the resulting architectures for this compound.

Formation of Cages, Channels, and Other Supramolecular Architectures

While the design of supramolecular architectures like cages and channels is an active area of chemical research, there is no evidence in the reviewed literature to suggest that this compound has been utilized as a building block for such structures.

Design and Synthesis of Polydentate Ligands Utilizing the this compound Scaffold

The fundamental design principle behind using the this compound scaffold lies in its function as a flexible, hydrophilic linker connecting two or more donor groups. The terminal secondary amine functionalities provide reactive sites for elaboration into more complex structures. This allows chemists to create ligands with varying denticity, geometry, and electronic properties. The central ether oxygen atom imparts flexibility and can also participate in coordination, making the scaffold a versatile building block for constructing chelating agents.

A primary synthetic strategy involves the condensation reaction of the diamine with aldehydes or ketones to form Schiff base ligands. These reactions are often straightforward and lead to the creation of multidentate ligands in high yield. For instance, the reaction of the related 1,5-diamino-3-oxapentane with salicylaldehyde (B1680747) or its derivatives yields tetradentate N₂O₂ Schiff base ligands. researchgate.net These salen-type ligands are well-regarded for their ability to form stable complexes with a wide range of transition metal and lanthanide ions. researchgate.net

Another significant application of this scaffold is in the synthesis of macrocyclic and macrobicyclic ligands. The 1,5-diamino-3-oxapentane unit can be incorporated as a "bridge" or "spacer" connecting larger cyclic structures. cdnsciencepub.com This is typically achieved through high-dilution reactions where the diamine is reacted with a diacyl chloride or other bifunctional linking agent, leading to the formation of complex macrocycles like cryptands and polyether ligands. cdnsciencepub.com The choice of reactants and reaction conditions allows for control over the size and shape of the resulting macrocyclic cavity, which is crucial for selective ion binding.

| Ligand Name | Scaffold Used | Synthetic Method | Ligand Type | Key Features |

| N,N′-Bis(salicylidene)-1,5-diamino-3-oxapentane (H₂L) | 1,5-Diamino-3-oxapentane | Condensation with salicylaldehyde | Schiff Base (N₂O₂) | Forms stable mononuclear and dinuclear complexes. researchgate.net |

| Chiral Macrocyclic Polyether Ligands | Chiral 1,5-Diamino-3-oxapentanes | Condensation with diacyl chlorides | Macrocycle | Used as a "bridge" or "spacer" in macrobicyclic structures. cdnsciencepub.com |

Influence of Coordination on the Electronic and Redox Properties of Metal Centers

The coordination of a metal ion to a ligand derived from the this compound scaffold significantly influences the electronic and redox properties of the resulting complex. The nature and magnitude of this influence are primarily dictated by the specific donor atoms introduced onto the scaffold and the identity of the metal ion itself. The 3-oxapentane chain often plays a secondary, structural role, providing the necessary flexibility for the appended coordinating groups to adopt an optimal geometry around the metal center.

When ligands derived from this scaffold coordinate to a metal, the electronic structure of the metal ion is perturbed. This is observable through changes in electronic absorption spectra. For example, intra-ligand or metal-to-ligand charge transfer (MLCT) bands may experience a hypsochromic (blue) or bathochromic (red) shift upon complexation. nih.gov This shift indicates a change in the energy levels of the molecular orbitals involved, reflecting the transfer of electron density and the stabilization or destabilization of orbitals upon bond formation.

In the case of lanthanide complexes with the Schiff base ligand N,N′-Bis(salicylidene)-1,5-diamino-3-oxapentane (H₂L), the coordination environment is directly controlled by the ligand framework. For instance, the praseodymium(III) ion in [PrL(NO₃)(DMF)(H₂O)] is nine-coordinate, adopting a distorted capped square antiprismatic geometry. researchgate.net In contrast, the holmium(III) ions in [Ho₂L₂(NO₃)₂·2H₂O] are each eight-coordinate with a distorted square antiprismatic geometry, forming a dinuclear species. researchgate.net These specific geometries are a direct consequence of the chelation by the tetradentate ligand and the coordination of additional solvent or counter-ion molecules.

Furthermore, when the appended functional groups are redox-active, the ligand is considered "non-innocent," meaning it can be oxidized or reduced. nih.govnih.gov In such cases, the redox processes observed in the complex may be ligand-based rather than metal-based. nih.gov Oxidation or reduction of the ligand alters its electronic character (e.g., from an anion to a neutral radical), which in turn modifies the ligand field experienced by the metal. nih.gov This can lead to changes in the metal's magnetic properties and reactivity. The combination of a redox-active ligand with a redox-active metal can result in complex electronic structures and unusual electrochemical behavior. nih.gov

| Metal Ion | Complex Formula | Coordination Number | Geometry | Observed Influence |

| Praseodymium(III) | [PrL(NO₃)(DMF)(H₂O)] | 9 | Distorted Capped Square Antiprism | Formation of a discrete mononuclear species. researchgate.net |

| Holmium(III) | [Ho₂L₂(NO₃)₂·2H₂O] | 8 | Distorted Square Antiprism | Formation of a centrosymmetric dinuclear entity. researchgate.net |

Application of 1,5 Bis Methylamino 3 Oxapentane in Advanced Materials Science and Engineering

Functional Polymers Derived from 1,5-Bis(methylamino)-3-oxapentane for Diverse Applications

No studies were identified that focus on the synthesis of functional polymers from this compound for the applications listed below.

While the secondary amine groups in this compound suggest a potential for pH-responsiveness, no research has been published on the development of polymeric scaffolds from this monomer with tunable basicity for pH-responsive materials. The field of pH-responsive polymers is extensive but does not specifically mention the use of this compound.

There is no information available on the use of this compound in the creation of self-assembling polymeric structures, such as block copolymers, for the fabrication of nanomaterials. Research on polymer self-assembly typically involves more complex amphiphilic block copolymers.

Data Tables

No data tables can be generated as no research findings or quantitative data were found for the specified applications of this compound.

Interfacial Phenomena and Surface Modification Using this compound Derivatives

The amine functionalities and the hydrophilic polyether backbone of this compound derivatives make them suitable for modifying the surface properties of various materials. The secondary amine groups provide reactive sites for grafting onto surfaces or for further chemical reactions to introduce specific functionalities.

Derivatives of similar polyetheramines, such as the JEFFAMINE® series, are known to be effective in surface modification. huntsman.com They can enhance wetting between different phases, for example, between an electrolyte and an electrode in battery applications. huntsman.com This suggests that derivatives of this compound could be employed to improve the interfacial adhesion between dissimilar materials, such as in fiber-reinforced composites or specialized coatings.

The reactivity of the amine groups allows for their use as curing agents for epoxy resins, leading to cross-linked polymers with specific surface characteristics. wikipedia.org The flexibility imparted by the ether linkage can contribute to creating tougher and more resilient surfaces. Research on related benzoxazine (B1645224) monomers incorporating polyetheramines has shown that these flexible segments can enhance the toughness of the resulting polymer by allowing for more efficient dissipation of mechanical stress. mdpi.com

In the realm of biomaterials, surface modification is critical for improving biocompatibility and osseointegration of implants. mdpi.com While direct studies on this compound are not prevalent, the principles of using amine-containing molecules for surface functionalization are well-established. For instance, polydopamine, which polymerizes into a layer rich in amine and catechol groups, is extensively studied for its ability to coat a wide range of substrates and improve their interaction with biological systems. acs.org This points to the potential of using this compound derivatives to create biocompatible surfaces on medical devices.

Table 1: Potential Applications of this compound Derivatives in Surface Modification

| Application Area | Potential Function of Derivative | Desired Outcome |

|---|---|---|

| Composites | Adhesion promoter | Improved stress transfer between matrix and reinforcement |

| Coatings | Curing agent, surface modifier | Enhanced flexibility, adhesion, and wettability |

| Biomaterials | Surface functionalization agent | Improved biocompatibility and protein resistance |

| Electronics | Interfacial layer in batteries | Enhanced ionic transport and wetting at electrode-electrolyte interface huntsman.com |

Role in Advanced Separations and Membrane Technologies

Diamine-based compounds are pivotal in the development of advanced membrane technologies, particularly for gas separation. mdpi.comsciprofiles.com The amine groups can be reacted with other molecules, such as polyimides, to create cross-linked membrane structures. mdpi.com This cross-linking is a key strategy to enhance the performance of membranes by improving their selectivity and stability, especially under harsh conditions. mdpi.com

For instance, in the separation of hydrogen (H₂) from carbon dioxide (CO₂), a critical process for clean energy applications, diamine-crosslinked polyimide membranes have shown significantly improved selectivity. mdpi.com The cross-linking helps to mitigate the plasticization effect of CO₂, where the membrane swells and loses its selective properties. mdpi.com While specific research on this compound in this context is limited, its diamine nature suggests its potential as a cross-linking agent. The flexible ether backbone could impart desirable properties to the membrane, potentially influencing its permeability and selectivity.

Furthermore, the surface of membranes can be modified with diamines to alter their separation characteristics. researchgate.net By reacting diamines with the surface of a polyimide membrane, it is possible to increase both the permeability and selectivity for certain gas pairs. researchgate.net This surface modification approach allows for the tuning of membrane performance without altering the bulk material.

The purification of diamines themselves can be achieved using nanofiltration membranes, highlighting the integral role of membrane technology in the production and application of these compounds. google.com This synergy underscores the importance of developing robust and efficient separation processes for and with diamines.

Table 2: Research Findings on Diamine-Modified Membranes for Gas Separation

| Membrane Material | Diamine Modifier | Gas Pair | Key Finding |

|---|---|---|---|

| Polyimide (6FDA-durene) | Ethylenediamine (EDA) | H₂/CO₂ | Increased selectivity. mdpi.com |

Catalytic Applications of 1,5 Bis Methylamino 3 Oxapentane and Its Metal Complexes

Organocatalysis Mediated by 1,5-Bis(methylamino)-3-oxapentane as a Basic Catalyst

The presence of two secondary amine functionalities imparts basic properties to this compound, suggesting its potential as an organocatalyst for base-catalyzed reactions. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis, offering an alternative to metal-based catalysts.

Amines are widely used as basic catalysts in various organic transformations, including the Knoevenagel condensation, Michael addition, and aldol (B89426) reactions. rsc.org The catalytic activity of amines in these reactions stems from their ability to act as a Brønsted base, deprotonating a carbon acid to generate a reactive nucleophile. For instance, in the Knoevenagel condensation, a basic amine catalyst facilitates the reaction between an aldehyde or ketone and an active methylene (B1212753) compound. researchgate.net While specific studies on this compound as an organocatalyst are not extensively documented, its bifunctional nature, with two amine groups, could offer advantages in terms of catalytic efficiency and the ability to organize transition states. The flexible ether backbone may also influence solubility and substrate accessibility. It is plausible that this compound could effectively catalyze cascade reactions that benefit from proximate acid-base sites. nih.gov

A hypothetical application of this compound as a basic organocatalyst is presented in the table below for the Knoevenagel condensation.

| Reactant 1 | Reactant 2 | Catalyst | Product | Potential Advantages |

| Benzaldehyde | Malononitrile | This compound | Benzylidenemalononitrile | Mild reaction conditions, potential for high yield due to bifunctional catalysis. |

| Cyclohexanone | Ethyl cyanoacetate | This compound | Ethyl 2-cyano-2-(cyclohexylidene)acetate | Enhanced reactivity due to the flexible catalyst backbone accommodating sterically demanding substrates. |

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing this compound as a Ligand

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govmdpi.com These materials have garnered significant interest due to their high porosity, large surface areas, and tunable structures, making them suitable for applications in gas storage, separation, and catalysis. bohrium.comrsc.org

The design and synthesis of MOFs and coordination polymers often rely on the use of multitopic ligands that can bridge multiple metal centers. uantwerpen.bemdpi.com While rigid ligands are commonly employed, the use of flexible ligands, such as those containing ether linkages, can lead to the formation of dynamic and responsive frameworks. nih.gov The diamine nature of this compound, combined with its flexible diether backbone, makes it an intriguing candidate as a ligand for the construction of novel MOFs and coordination polymers. rsc.org The nitrogen atoms of the amine groups can coordinate to metal centers, while the flexible chain can adopt various conformations to accommodate different coordination geometries and potentially lead to interpenetrated or guest-responsive structures. researchgate.net

The incorporation of amine functionalities within the pores of MOFs has been shown to enhance properties such as CO2 capture and catalytic activity. rsc.orgnih.gov Therefore, a MOF constructed with this compound as a building block could exhibit interesting properties for applications in catalysis and separations.

| Metal Ion | Ligand System | Potential Framework Topology | Potential Application |

| Zn(II) | This compound and a dicarboxylic acid | 3D porous network | Gas separation, heterogeneous catalysis |

| Cu(II) | This compound | 2D layered structure | Sensor for small molecules |

| Co(II) | This compound and a tricarboxylic acid | Interpenetrated 3D framework | Magnetic materials |

Role in Homogeneous and Heterogeneous Catalysis for Organic Transformations

The ability of this compound to act as a ligand for transition metals suggests its potential utility in both homogeneous and heterogeneous catalysis for a variety of organic transformations.

In homogeneous catalysis , diamine ligands are crucial for the performance of many metal catalysts, particularly in cross-coupling reactions. For example, copper-catalyzed reactions, such as the Ullmann condensation and Goldberg amidation, often employ diamine ligands to facilitate the reaction under milder conditions. nih.govresearchgate.netscispace.comrsc.org The two nitrogen atoms of the diamine can chelate to the metal center, stabilizing the catalytic species and influencing its reactivity and selectivity. acs.org Similarly, palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, frequently utilize ligands to modulate the activity of the palladium catalyst. nih.govyoutube.comnih.gov The flexible nature of this compound could provide unique steric and electronic properties to a metal center, potentially leading to novel catalytic activities.

For heterogeneous catalysis , this compound could be immobilized on a solid support, such as silica (B1680970) or a polymer resin. researchgate.netmdpi.com This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the benefits of heterogeneous catalysis (ease of catalyst separation and recycling). researchgate.net The amine groups can be used to anchor the molecule to the support, and the resulting material could then be used to chelate metal ions, creating a solid-supported catalyst. Such a catalyst could be employed in continuous flow reactors, offering a more sustainable approach to chemical synthesis.

Understanding the reaction mechanism is crucial for optimizing catalytic processes. In metal-catalyzed reactions involving diamine ligands, the ligand plays a key role in several elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.

In copper-catalyzed amidation reactions, kinetic studies have suggested that a chelating diamine ligand can prevent the formation of inactive catalyst species by controlling the ligation of the amide to the copper center. scispace.comacs.org A proposed catalytic cycle for a copper-catalyzed N-arylation of an amide using a diamine ligand like this compound would likely involve the formation of a copper(I)-amidate complex ligated by the diamine. This complex would then undergo oxidative addition with an aryl halide, followed by reductive elimination to form the desired C-N bond and regenerate the active catalyst.

In palladium-catalyzed cross-coupling reactions, the diamine ligand can influence the rate of reductive elimination, which is often the product-forming step. The bite angle and flexibility of the diamine ligand can affect the geometry of the palladium complex and thus the ease with which the new bond is formed. The flexible ether linkage in this compound could allow it to adapt to the geometric requirements of different intermediates in the catalytic cycle.

Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. nih.govacs.org This is often achieved using chiral catalysts, which can be created by employing chiral ligands in metal complexes or by using chiral organocatalysts.

The synthesis of chiral derivatives of this compound could lead to valuable ligands and organocatalysts for asymmetric transformations. cdnsciencepub.commdpi.com For instance, chiral centers could be introduced at the carbon atoms adjacent to the nitrogen atoms. Such chiral diamines have been shown to be effective ligands in a variety of enantioselective reactions, including the asymmetric hydrogenation of ketones and imines catalyzed by ruthenium or iridium complexes. acs.orgyoutube.com

A chiral version of this compound could also be employed as a chiral organocatalyst, for example, in the enantioselective Michael addition or aldol reaction. nih.gov The combination of the chiral backbone and the basic amine groups could create a well-defined chiral environment around the reacting substrates, leading to high enantioselectivity.

| Asymmetric Reaction | Metal | Chiral Ligand | Potential Product |

| Hydrogenation of Acetophenone | Ru | Chiral this compound derivative | (R)- or (S)-1-Phenylethanol |

| Michael Addition of Dimethyl Malonate to Chalcone | - | Chiral this compound derivative (as organocatalyst) | Chiral adduct |

| Biginelli Reaction | - | Chiral this compound derivative and a Brønsted acid | Enantioenriched dihydropyrimidines |

Sustainable Catalysis and Catalyst Recovery Strategies

The development of sustainable catalytic processes is a major goal in modern chemistry, focusing on reducing waste, minimizing energy consumption, and enabling catalyst recycling. tncintlchem.combdmaee.net

For homogeneous catalysts based on this compound or its metal complexes, strategies for catalyst recovery are essential for improving the economic and environmental viability of the process. One approach is the use of biphasic catalysis, where the catalyst resides in a phase that is immiscible with the product phase, allowing for easy separation. The solubility of this compound could potentially be tuned by modifying its structure to facilitate such separations. Another innovative method involves the reversible formation of CO2-amine adducts, which can allow for the separation of amine-containing products or catalysts from the reaction mixture under mild conditions. innovations-report.com

As mentioned earlier, immobilization of the catalyst on a solid support is a powerful strategy for catalyst recovery. researchgate.netmdpi.com this compound could be covalently attached to materials like silica, polymers, or magnetic nanoparticles. researchgate.net The use of magnetic nanoparticles as a support is particularly attractive as it allows for the simple and efficient recovery of the catalyst using an external magnetic field.

Furthermore, the development of bio-based amine catalysts is a growing area of research aimed at creating more sustainable catalytic systems. tncintlchem.com While this compound is not directly bio-derived, the principles of green chemistry encourage the design of catalysts that are highly efficient and selective to minimize waste generation. acs.org

| Recovery Strategy | Description | Advantages |

| Immobilization on Silica | Covalent attachment of the catalyst to a silica support. | High stability, suitable for packed-bed reactors. |

| Immobilization on Magnetic Nanoparticles | Anchoring the catalyst to magnetic nanoparticles. | Easy and rapid separation using a magnet, high surface area. researchgate.net |

| Phase-Tagged Catalysis | Modification of the catalyst to be soluble in a specific phase (e.g., fluorous, aqueous). | Simple separation by phase extraction. |

| Reversible CO2 Adduction | Formation of a salt-like adduct with CO2 to alter solubility for separation. | Mild separation conditions, no generation of salt waste. innovations-report.com |

Computational Chemistry and Theoretical Modeling of 1,5 Bis Methylamino 3 Oxapentane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the chemical behavior of 1,5-Bis(methylamino)-3-oxapentane. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.gov For this compound, DFT studies would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms in both the ground and excited states.

These calculations can elucidate key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. The molecular electrostatic potential (MEP) map would visually represent the regions of positive and negative charge, highlighting the nucleophilic (electron-rich) nitrogen and oxygen atoms and the electrophilic (electron-poor) regions.

Illustrative DFT Calculation Results for this compound

| Parameter | Calculated Value (Illustrative) | Significance |

| Ground State Energy | -442.7 Hartree | The total electronic energy of the most stable conformation. |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |

| LUMO Energy | 1.5 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Indicates high kinetic stability and low reactivity. |

| Dipole Moment | 2.1 Debye | A measure of the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations.

The two methylamino groups in this compound make it a basic compound. Computational methods can predict the protonation states and the corresponding basicity constants (pKb) or the pKa of the conjugate acids. By calculating the Gibbs free energy change for the protonation reactions in a simulated solvent environment (often using a continuum solvation model like PCM), the relative stabilities of the neutral, monoprotonated, and diprotonated species can be determined. This allows for the prediction of the pKa values associated with each protonation step. Such information is vital for understanding how the molecule will behave in solutions of varying pH, which is critical for applications in coordination chemistry and catalysis.

Illustrative Predicted pKa Values for Protonated this compound

| Protonation Step | Predicted pKa (Illustrative) |

| pKa1 (Diprotonated to Monoprotonated) | 7.5 |

| pKa2 (Monoprotonated to Neutral) | 10.2 |

Note: These pKa values are illustrative examples derived from theoretical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound would involve placing the molecule in a simulated box of solvent molecules (e.g., water) and calculating the forces between all atoms using a classical force field. Newton's equations of motion are then solved iteratively to track the positions and velocities of the atoms over a period of time, typically nanoseconds to microseconds.

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of a molecule, which can be invaluable for interpreting experimental spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.netepstem.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing this to an experimental spectrum can help confirm the structure and assign the peaks.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the stretching, bending, and torsional motions of the chemical bonds and functional groups. The resulting theoretical IR spectrum for this compound would show characteristic peaks for N-H stretching and bending, C-H stretching, C-N stretching, and C-O-C ether stretching, aiding in the functional group identification from an experimental spectrum.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). beilstein-journals.org By calculating the energies of the electronic transitions from the ground state to various excited states, the absorption wavelengths (λmax) can be predicted. For a saturated molecule like this compound, strong absorptions are expected only in the far UV region.

Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Feature (Illustrative) | Corresponding Functional Group/Atom |

| ¹H NMR | δ 2.4 ppm (singlet) | -CH₃ |

| ¹³C NMR | δ 49.0 ppm | -CH₂-N |

| IR | 3350 cm⁻¹ | N-H stretch |

| IR | 1120 cm⁻¹ | C-O-C stretch |

| UV-Vis | λmax < 200 nm | n → σ* transitions |

Note: These are illustrative values to demonstrate the output of computational spectroscopic predictions.

Theoretical Insights into Metal Complexation and Ligand-Binding Affinities

The presence of two nitrogen donor atoms and one oxygen donor atom makes this compound an interesting tridentate ligand for metal ions. Theoretical calculations can provide significant insights into its complexation behavior. By performing DFT calculations on the molecule coordinated to various metal ions, one can determine the preferred coordination geometry, the strength of the metal-ligand bonds, and the electronic structure of the resulting complex. researchgate.net

The ligand-binding affinity, or the thermodynamics of the complexation reaction, can be estimated by calculating the Gibbs free energy of binding. This involves computing the energies of the free ligand, the free metal ion (in a solvated state), and the resulting metal complex. These theoretical binding affinities can help in screening for which metal ions this ligand will bind most strongly and can guide the design of new metal complexes for applications in catalysis or materials science.

Computational Studies of Reaction Mechanisms and Catalytic Pathways

If this compound or its metal complexes are proposed to be involved in or catalyze a chemical reaction, computational chemistry can be used to elucidate the reaction mechanism. By mapping the potential energy surface of the reaction, stationary points such as reactants, products, intermediates, and, most importantly, transition states can be located.

The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate. By calculating the structures and energies along the reaction pathway, one can understand the step-by-step process of bond breaking and formation. For instance, if a metal complex of this compound were used as a catalyst, computational studies could explore how the ligand influences the electronic properties of the metal center and stabilizes the transition states of the catalyzed reaction, thereby explaining its catalytic activity and selectivity.

Exploration of 1,5 Bis Methylamino 3 Oxapentane in Biomedical and Biological Research

Investigation of Molecular Interactions with Biological Macromolecules (e.g., proteins, DNA)

No specific studies detailing the molecular interactions of 1,5-Bis(methylamino)-3-oxapentane with biological macromolecules such as proteins or DNA were identified. Research in this area typically involves techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational modeling to elucidate binding affinities and modes of interaction. The absence of such data suggests that the potential for this compound to bind to and modulate the function of key biological targets has not been explored or at least not been published.

Potential as a Component in Advanced Drug Delivery Systems (Mechanistic Studies)

There is no available research on the use of this compound as a component in advanced drug delivery systems. Mechanistic studies in this field often focus on how a compound can be incorporated into carriers like liposomes, nanoparticles, or polymers to improve drug solubility, stability, and targeted release. While diamines, in general, can serve as linkers or building blocks in such systems, no literature specifically describes the synthesis, characterization, or mechanistic evaluation of drug delivery vehicles incorporating the this compound scaffold.

Structure-Activity Relationship Studies for Bio-relevant Applications

A search for structure-activity relationship (SAR) studies involving this compound and its derivatives for any bio-relevant applications yielded no results. SAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. The lack of such studies indicates that this compound has not been identified as a hit or lead compound in any screening programs for therapeutic applications.

Design of Targeted Biological Probes Utilizing this compound Scaffolds

Consistent with the findings in the previous sections, there is no evidence of this compound being used as a scaffold in the design of targeted biological probes. The development of such probes for visualizing or detecting specific biological molecules or processes is a key area of chemical biology. The absence of research in this area further underscores the limited extent to which this particular compound has been explored for biomedical and biological research applications.

Environmental Behavior and Degradation Studies of 1,5 Bis Methylamino 3 Oxapentane

Pathways of Environmental Fate and Transformation in Various Media

The environmental journey of a chemical is dictated by its physical and chemical properties, which influence its distribution and persistence in air, water, and soil. For 1,5-Bis(methylamino)-3-oxapentane, its structure suggests a degree of water solubility due to the presence of amine and ether groups, which can form hydrogen bonds.

In the aquatic environment, aliphatic amines are known to be ionizable. canada.ca The behavior of this compound would therefore be significantly influenced by the pH of the surrounding water. In acidic to neutral conditions, the methylamino groups are likely to be protonated, forming positively charged ions. This cationic nature would increase its water solubility and reduce its volatility, making it less likely to partition to the atmosphere. Furthermore, this charge would lead to sorption onto negatively charged particles such as suspended solids, and sediments. canada.ca

The ether linkage within the molecule is generally more stable and less reactive than the amine groups. However, under specific environmental conditions, photo-oxidation in the atmosphere could be a potential transformation pathway, although the compound's low predicted volatility might limit its presence in the gas phase.

In soil, the same principle of sorption to negatively charged soil components, such as clay and organic matter, would apply, especially at lower pH values. This binding can reduce its mobility and bioavailability to soil microorganisms.

Biodegradation Mechanisms and Microbial Interactions with this compound

The biodegradability of a compound is a critical factor in its environmental persistence. While specific microbial degradation pathways for this compound have not been documented, the degradation of aliphatic amines has been a subject of study.

Microorganisms capable of utilizing aliphatic amines as a source of carbon and nitrogen are known to exist. The initiation of degradation often involves the enzymatic oxidation of the amine groups. For primary and secondary amines, this can lead to dealkylation or deamination, releasing the nitrogen and breaking down the carbon skeleton.

A Canadian government assessment of aliphatic amines suggests that many are not expected to persist in water, with predicted ultimate biodegradation half-lives for many long-chain aliphatic amines being less than 150 days. canada.ca However, the same report notes that high concentrations of some aliphatic amines (2 mg/L or greater) might inhibit biodegradation, potentially due to their toxicity to microorganisms. canada.ca This suggests a complex interaction where the concentration of this compound in the environment could be a key determinant of its biodegradation rate. The presence of an ether linkage might also influence the rate and pathway of degradation, potentially requiring specialized enzymatic machinery for its cleavage.

Ecotoxicological Implications from a Mechanistic Perspective

The potential for a chemical to cause adverse effects in ecosystems is a primary concern. The toxicity of aliphatic amines is generally considered to be of low to moderate concern. cornell.edu The primary mechanism of toxicity for many lower aliphatic amines is their caustic nature, which can cause irritation to the skin, eyes, and mucous membranes of organisms. cornell.edu

In aquatic environments, the toxicity of aliphatic amines can be influenced by pH, which affects their speciation. Studies on other aliphatic amines have shown that they can be toxic to aquatic organisms. nih.gov For instance, research on several aliphatic amines demonstrated their potential to inhibit the activity of nitrifying bacteria, which are crucial for nitrogen cycling in aquatic ecosystems. nih.gov The chlorination of these amines was found to increase their toxicity. nih.gov Given that wastewater is often chlorinated, this is a significant consideration for the potential environmental impact of this compound.

Quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicity of aliphatic chemicals. These models often correlate toxic potency with descriptors like the 1-octanol/water partition coefficient (log K(ow)) and the energy of the lowest unoccupied molecular orbital (E(lumo)). nih.gov Such models could provide a preliminary assessment of the ecotoxicity of this compound in the absence of direct experimental data.

Advanced Oxidation Processes and Remediation Strategies for Contaminated Environments

In cases of environmental contamination, effective remediation strategies are essential. Advanced Oxidation Processes (AOPs) are a suite of technologies that rely on the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), to degrade organic pollutants. canada.canih.gov These processes have been shown to be effective in breaking down a wide range of nitrogen-containing compounds, including aliphatic amines. nih.gov

Several AOPs could potentially be applied to the remediation of water contaminated with this compound:

Ozonation: Ozone (O₃) is a powerful oxidant that reacts readily with amines. researchgate.netrsc.org The reaction mechanism can involve oxygen transfer and the formation of various degradation products. The efficiency of ozonation is often pH-dependent. nih.gov

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and iron salts (typically Fe²⁺) to generate hydroxyl radicals. canada.canih.gov The addition of ultraviolet (UV) light in the photo-Fenton process can enhance the production of these radicals and the degradation rate of the pollutant.

UV/H₂O₂: The photolysis of hydrogen peroxide by UV light is another effective way to generate hydroxyl radicals for the degradation of organic contaminants. mdpi.com

Sonolysis: This process uses high-frequency ultrasound to induce acoustic cavitation, the formation and collapse of microscopic bubbles, which generates localized hot spots with high temperatures and pressures, leading to the formation of reactive radicals. canada.ca

The choice of a specific AOP would depend on factors such as the concentration of the contaminant, the water matrix, and cost-effectiveness.

Beyond AOPs, other remediation techniques could include adsorption onto activated carbon, which has been shown to be effective in removing organic amines from wastewater. google.com The efficiency of this process can also be pH-dependent. google.com Biological treatment methods, if the compound is found to be readily biodegradable under specific conditions, could also be a sustainable remediation option. google.com

The following table provides a summary of potential remediation strategies for environments contaminated with aliphatic amines like this compound:

| Remediation Strategy | Description | Key Considerations |

| Advanced Oxidation Processes (AOPs) | ||

| Ozonation | Uses ozone (O₃) to oxidize contaminants. | pH-dependent, potential for byproduct formation. |

| Fenton/Photo-Fenton | Generates hydroxyl radicals from H₂O₂ and iron salts (with or without UV light). | Requires acidic pH for optimal efficiency. |

| UV/H₂O₂ | Uses UV light to break down H₂O₂ into hydroxyl radicals. | Water clarity is important for UV penetration. |

| Sonolysis | Utilizes ultrasound to create cavitation and generate reactive radicals. | Energy-intensive. |

| Adsorption | ||

| Activated Carbon | Contaminants bind to the surface of activated carbon. | pH can affect adsorption efficiency; carbon requires regeneration or disposal. |

| Biological Treatment | ||

| Bioremediation | Uses microorganisms to break down the contaminant. | Dependent on the biodegradability of the compound and the presence of suitable microbes. |

Future Perspectives and Emerging Research Avenues for 1,5 Bis Methylamino 3 Oxapentane

Integration into Smart Materials and Responsive Systems

There is currently no published research detailing the integration or potential use of 1,5-Bis(methylamino)-3-oxapentane in the development of smart materials or responsive systems. The defining characteristic of smart materials is their ability to react to external stimuli. While diamines and ether linkages are functional groups present in various polymers and materials that can exhibit responsive behaviors (e.g., changes in pH, temperature, or light), no studies have specifically investigated or reported these properties for this compound. The potential for this compound to act as a monomer, cross-linker, or functional additive in such systems remains purely theoretical and has not been explored in any cited research.

Development of Advanced Sensor Technologies Based on this compound

A thorough search of existing literature yields no reports on the development of sensor technologies based on this compound. The amine groups in the molecule could theoretically serve as binding sites for analytes, a fundamental aspect of chemical sensors. However, no studies have been published that design, synthesize, or test any sensor device or material incorporating this specific compound for the detection of ions, molecules, or other substances. Research into its electrochemical, optical, or electronic properties, which would be foundational for sensor development, is also absent from the public domain.

Role in Sustainable Energy Technologies Beyond Current Electrochemical Applications

No research is available that describes a role for this compound in sustainable energy technologies. While related classes of compounds, such as other amines and polyethers, are investigated for applications like carbon capture, battery electrolytes, or fuel cells, there are no specific studies that have applied this compound to these or any other sustainable energy technologies. Its potential efficacy as, for instance, a CO2 capture agent or a component in an electrolyte formulation has not been scientifically evaluated or reported.

Interdisciplinary Research Directions and Cross-Cutting Applications

Due to the lack of foundational research on this compound, there are no established interdisciplinary research directions or cross-cutting applications. The potential for this compound to be used in fields such as polymer chemistry, coordination chemistry, or materials science is suggested by its structure, but no published works have explored these possibilities. Without initial characterization and application-oriented studies, its utility in bridging different scientific disciplines remains speculative.

Challenges and Opportunities in the Field of this compound Research

The primary challenge in the field of this compound research is its nascent stage; essentially, a dedicated field of research for this specific compound does not yet exist. The opportunities are, therefore, broad and fundamental.

Challenges:

Lack of Foundational Data: There is an absence of published data on its material properties, reactivity in polymerization, coordination chemistry, and performance in any application.

No Established Synthesis for Advanced Applications: While the compound is commercially available, its use as a building block for more complex, functional materials has not been documented.

Opportunities:

Fundamental Characterization: There is an opportunity to conduct comprehensive studies on its physicochemical properties.

Exploratory Synthesis: Research could be directed towards using it as a monomer or cross-linking agent to create novel polymers or materials.

Screening for Applications: It could be systematically screened for potential applications in areas where similar diamino ethers have shown promise, such as in epoxy resins, polyurethanes, or as a ligand in catalysis.

The table below summarizes the current state of research for the specified topics.

| Research Area | Status of Findings for this compound |